molecular formula C22H15N2NaO2 B608159 I-XW-053 sodium CAS No. 1644644-89-2

I-XW-053 sodium

Katalognummer: B608159
CAS-Nummer: 1644644-89-2
Molekulargewicht: 362.36
InChI-Schlüssel: KQJHIPPBSYSTNQ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

I-XW-053 sodium is a chemical compound known for its potent inhibitory effects on the human immunodeficiency virus type 1 (HIV-1) capsid protein. This compound has demonstrated significant antiviral activity by blocking the replication of HIV-1, making it a valuable tool in the study and potential treatment of HIV infections .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of I-XW-053 sodium involves the preparation of sodium 4-(4,5-diphenyl-1H-imidazol-2-yl)-benzoate. The synthetic route typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

I-XW-053 sodium has a wide range of scientific research applications:

Wirkmechanismus

I-XW-053 sodium exerts its effects by targeting the HIV-1 capsid protein. It specifically binds to the N-terminal domain of the capsid protein, blocking the interface between capsid protein monomers. This inhibition prevents the proper assembly and disassembly of the viral capsid, thereby hindering the replication of the virus. The molecular targets include the capsid protein’s N-terminal domain, and the pathways involved are related to viral assembly and uncoating .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of I-XW-053 Sodium: this compound is unique due to its specific binding affinity to the N-terminal domain of the HIV-1 capsid protein. This distinct binding mode allows it to effectively block the replication of HIV-1 with minimal cytotoxicity. Additionally, its structure-activity relationship studies have led to the development of several analogues with improved efficacy .

Biologische Aktivität

I-XW-053 sodium is a chemical compound recognized for its significant biological activity, particularly as an inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein. This article explores its mechanism of action, efficacy, and potential applications in antiviral therapy, supported by relevant data and research findings.

Overview of this compound

This compound, with the chemical identifier 1644644-89-2, has emerged as a promising candidate in HIV research due to its unique mechanism of inhibiting viral replication. It specifically targets the N-terminal domain of the HIV-1 capsid protein, preventing proper assembly and disassembly of the viral capsid, which is crucial for HIV replication .

The efficacy of this compound lies in its ability to bind to the HIV-1 capsid protein. By blocking the interaction between capsid protein monomers, it disrupts the viral life cycle. The following table summarizes key aspects of its mechanism compared to other HIV inhibitors:

Compound Target Mechanism IC50 (μM)
This compoundHIV-1 Capsid ProteinInhibits capsid assembly164.2
BevirimatHIV-1 Gag ProteinInhibits maturationNot specified
LenacapavirHIV-1 Capsid ProteinBinds at a different siteNot specified
GS-6207HIV-1 Capsid ProteinLonger half-life, distinct bindingNot specified

Antiviral Efficacy

This compound has demonstrated substantial antiviral activity in vitro. Its IC50 value of 164.2 μM indicates effective suppression of HIV-1 replication in laboratory settings . This potency makes it a valuable tool for further studies aimed at developing new antiviral therapies.

Research Findings and Case Studies

Recent studies have illustrated the potential applications of this compound in clinical settings:

  • Antiviral Activity : In laboratory assays, this compound effectively inhibited HIV-1 replication across various strains, showcasing its broad-spectrum antiviral properties.
  • Structure-Activity Relationship Studies : Research has focused on modifying the chemical structure of this compound to enhance its efficacy and reduce cytotoxicity. These studies have led to the development of several analogues with improved antiviral profiles.
  • Clinical Implications : While primarily studied in vitro, preliminary findings suggest that this compound could be integrated into therapeutic regimens for patients with resistant strains of HIV .

Comparison with Other Antiviral Agents

When compared to other antiviral agents targeting HIV, this compound stands out due to its specific binding affinity and unique mechanism. For instance, while Bevirimat targets the maturation phase of HIV, this compound disrupts early-stage viral assembly . This distinction may allow for combination therapies that enhance overall treatment efficacy.

Eigenschaften

IUPAC Name

sodium;4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2.Na/c25-22(26)18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16;/h1-14H,(H,23,24)(H,25,26);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJHIPPBSYSTNQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C(=O)[O-])C4=CC=CC=C4.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
I-XW-053 sodium
Reactant of Route 2
I-XW-053 sodium
Reactant of Route 3
I-XW-053 sodium
Reactant of Route 4
I-XW-053 sodium
Reactant of Route 5
Reactant of Route 5
I-XW-053 sodium
Reactant of Route 6
Reactant of Route 6
I-XW-053 sodium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.